2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13F4N5O3S and its molecular weight is 479.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The synthesis typically involves the condensation of various precursors, including 4-fluorobenzaldehyde and thioketones, under controlled conditions to yield the target compound with high purity.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
-
Anticancer Activity :
- Mechanism of Action : The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.75 to 4.21 µM, demonstrating significant potency against tumor proliferation .
- Case Studies : In a comparative study, compounds derived from this scaffold showed superior inhibition of Aurora-A kinase compared to standard treatments, suggesting a promising avenue for targeted cancer therapies .
-
Anti-inflammatory Effects :
- COX Inhibition : The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary results indicated IC50 values around 0.04 µM against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In models of carrageenan-induced paw edema and cotton pellet-induced granuloma in rats, the compound exhibited significant anti-inflammatory effects, further validating its therapeutic potential in inflammatory diseases .
-
Antimicrobial Activity :
- Some studies have reported antimicrobial properties against specific bacterial strains, although detailed mechanisms remain under investigation.
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 Value | Reference |
---|---|---|---|
Anticancer | A549 | 0.75 - 4.21 µM | |
Anticancer | MCF-7 | 8.55 ± 0.35 µM | |
COX-2 Inhibition | COX Enzyme | 0.04 ± 0.01 µM | |
Anti-inflammatory | Edema Model | Significant effect |
Research Findings
Recent advancements in drug design have focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their bioactivity. Notable findings include:
- Structure-Activity Relationships (SAR) : Modifications at various positions on the pyrazolo ring have shown to significantly alter potency and selectivity towards specific targets.
- Computational Studies : Molecular docking studies have indicated that the compound binds effectively with target proteins involved in tumor growth and inflammation pathways, further supporting its potential as a therapeutic agent .
Propriétés
IUPAC Name |
2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O3S/c21-11-1-5-13(6-2-11)29-17-15(9-25-29)18(31)28-19(27-17)33-10-16(30)26-12-3-7-14(8-4-12)32-20(22,23)24/h1-9H,10H2,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEVGRYTYOVPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.